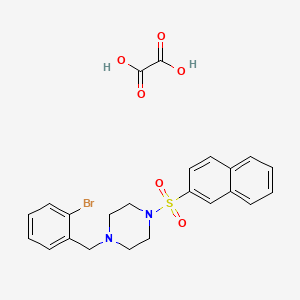![molecular formula C14H13BrClNO3 B3946764 6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3946764.png)
6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acids. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid involves the inhibition of enzymes such as human leukocyte elastase, cathepsin G, and chymase. These enzymes are involved in the degradation of extracellular matrix proteins, which are essential for maintaining the structure and function of tissues. Inhibition of these enzymes by this compound can lead to the prevention of tissue damage and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against enzymes such as human leukocyte elastase, cathepsin G, and chymase. Inhibition of these enzymes can lead to the prevention of tissue damage and inflammation. This compound has also been shown to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid in lab experiments is its potent inhibitory activity against enzymes such as human leukocyte elastase, cathepsin G, and chymase. This compound can be used to study the role of these enzymes in various diseases such as inflammation, cancer, and cardiovascular diseases. However, one of the limitations of using this compound is its high cost and complex synthesis method.
Zukünftige Richtungen
There are several future directions for the research on 6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid. One of the future directions is the development of this compound as a therapeutic agent for diseases such as inflammation, cancer, and cardiovascular diseases. Another future direction is the synthesis of analogs of this compound to improve its potency and selectivity against enzymes such as human leukocyte elastase, cathepsin G, and chymase. Furthermore, the role of this compound in other biological processes such as angiogenesis and apoptosis can also be studied in future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits potent inhibitory activity against enzymes such as human leukocyte elastase, cathepsin G, and chymase, which are involved in various diseases such as inflammation, cancer, and cardiovascular diseases. Further research on this compound can lead to the development of new therapeutic agents for these diseases.
Wissenschaftliche Forschungsanwendungen
6-{[(4-bromophenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as human leukocyte elastase, cathepsin G, and chymase. These enzymes are involved in various diseases such as inflammation, cancer, and cardiovascular diseases. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
6-[(4-bromophenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c15-8-1-4-10(5-2-8)17-13(18)12-7-9(16)3-6-11(12)14(19)20/h1-5,11-12H,6-7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQDFVTKQDLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B3946685.png)
![N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)
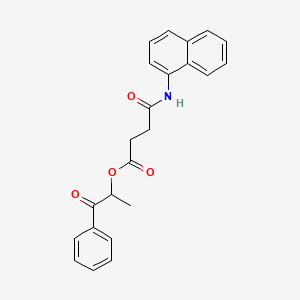
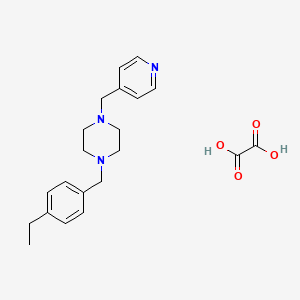
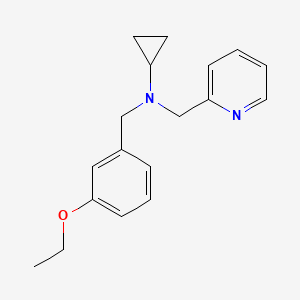
![4-butyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3946717.png)
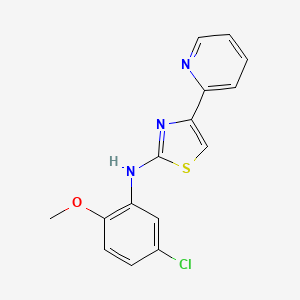
![ethyl 3-(2,4-difluorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B3946741.png)
![methyl 5-[(diethylamino)sulfonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3946742.png)

![2-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3946760.png)
![5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3946763.png)
![3-(3-methylphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3946766.png)
